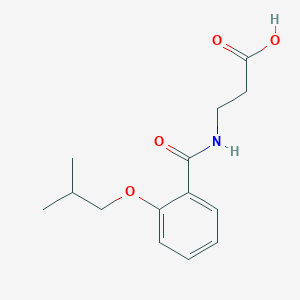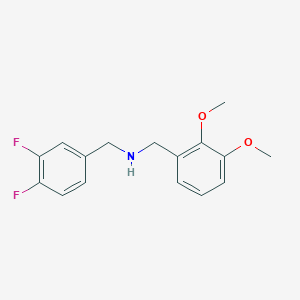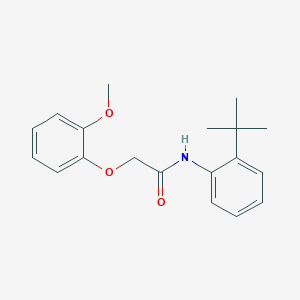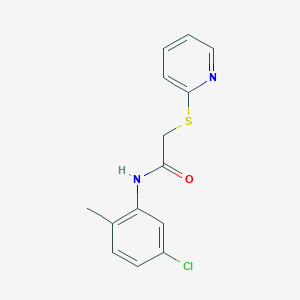
N-(2-isobutoxybenzoyl)-beta-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-isobutoxybenzoyl)-beta-alanine, also known as IBB-BA, is a compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
作用機序
The mechanism of action of N-(2-isobutoxybenzoyl)-beta-alanine is not fully understood. However, it has been proposed that N-(2-isobutoxybenzoyl)-beta-alanine may act by binding to the active site of enzymes and inhibiting their activity. This hypothesis is supported by structural studies that have shown that N-(2-isobutoxybenzoyl)-beta-alanine can bind to the active site of protein tyrosine phosphatases and histone deacetylases.
Biochemical and Physiological Effects:
N-(2-isobutoxybenzoyl)-beta-alanine has been shown to have various biochemical and physiological effects. For example, N-(2-isobutoxybenzoyl)-beta-alanine has been reported to induce apoptosis in cancer cells by inhibiting the activity of protein tyrosine phosphatases. Furthermore, N-(2-isobutoxybenzoyl)-beta-alanine has been shown to inhibit the growth of cancer cells and reduce tumor size in animal models. In addition, N-(2-isobutoxybenzoyl)-beta-alanine has been reported to have anti-inflammatory effects by inhibiting the activity of histone deacetylases.
実験室実験の利点と制限
One advantage of N-(2-isobutoxybenzoyl)-beta-alanine is that it has been shown to have high selectivity for its target enzymes, which reduces the risk of off-target effects. Furthermore, N-(2-isobutoxybenzoyl)-beta-alanine has been reported to have good pharmacokinetic properties, making it a suitable candidate for drug development. However, one limitation of N-(2-isobutoxybenzoyl)-beta-alanine is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects.
将来の方向性
Several future directions for research on N-(2-isobutoxybenzoyl)-beta-alanine can be identified. For example, further studies are needed to elucidate the mechanism of action of N-(2-isobutoxybenzoyl)-beta-alanine and its potential side effects. In addition, studies are needed to investigate the efficacy of N-(2-isobutoxybenzoyl)-beta-alanine in animal models of various diseases. Furthermore, studies are needed to optimize the synthesis of N-(2-isobutoxybenzoyl)-beta-alanine and develop more efficient methods for its production. Finally, studies are needed to investigate the potential of N-(2-isobutoxybenzoyl)-beta-alanine as a drug candidate for the treatment of various diseases.
合成法
N-(2-isobutoxybenzoyl)-beta-alanine can be synthesized by reacting 2-isobutoxybenzoyl chloride with beta-alanine in the presence of a base such as triethylamine. The reaction yields N-(2-isobutoxybenzoyl)-beta-alanine along with triethylammonium chloride as a byproduct. This method has been reported to have a high yield and purity, making it a suitable approach for the synthesis of N-(2-isobutoxybenzoyl)-beta-alanine.
科学的研究の応用
N-(2-isobutoxybenzoyl)-beta-alanine has been identified as a potential drug candidate due to its ability to modulate the activity of enzymes involved in various diseases. For example, N-(2-isobutoxybenzoyl)-beta-alanine has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cell growth, differentiation, and apoptosis. Furthermore, N-(2-isobutoxybenzoyl)-beta-alanine has been reported to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and have been implicated in cancer and other diseases.
特性
IUPAC Name |
3-[[2-(2-methylpropoxy)benzoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-10(2)9-19-12-6-4-3-5-11(12)14(18)15-8-7-13(16)17/h3-6,10H,7-9H2,1-2H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTVJQCHFJFBNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1C(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(2-methylpropoxy)phenyl]carbonyl}-beta-alanine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5787558.png)


![2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B5787568.png)
![2-[(4-chlorobenzyl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B5787575.png)

![N'-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylimidoformamide](/img/structure/B5787599.png)
![4-amino-N'-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B5787605.png)
![4-methyl-1-[(4-nitro-1H-imidazol-1-yl)acetyl]piperidine](/img/structure/B5787609.png)
![4-Bromo-N-(4-chloro-benzyl)-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B5787616.png)
![N-(3-chloro-4-methoxyphenyl)-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B5787624.png)
![methyl 5-ethyl-4-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5787636.png)

